1-(4-Cyclohexylphenyl)butan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-cyclohexylphenyl)butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-2-6-16(17)15-11-9-14(10-12-15)13-7-4-3-5-8-13/h9-13H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKKHIUKTPWMNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(4-Cyclohexylphenyl)butan-1-one (CAS 70211-02-8)

[1]

Executive Summary

1-(4-Cyclohexylphenyl)butan-1-one , also known as 4-cyclohexylbutyrophenone , represents a critical intermediate in the synthesis of advanced materials, specifically liquid crystals (LCs) and lipophilic pharmaceutical scaffolds.[1] As a para-substituted aromatic ketone, it serves as the direct precursor to 4-alkyl-cyclohexylbenzenes—a fundamental class of nematic liquid crystals known for low viscosity and high stability in display technologies.[1]

This technical guide details the synthesis, characterization, and application workflows of CAS 70211-02-8, providing researchers with actionable protocols for its use as a high-purity building block.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 70211-02-8 |

| Synonyms | 4-Cyclohexylbutyrophenone; p-Cyclohexylbutyrophenone |

| Molecular Formula | C₁₆H₂₂O |

| Molecular Weight | 230.35 g/mol |

| SMILES | CCCC(=O)C1=CC=C(C=C1)C2CCCCC2 |

| Physical State | White to off-white crystalline solid or low-melting solid |

| Melting Point | 40–45 °C (Typical for pure isomer) |

| Solubility | Soluble in DCM, Chloroform, Toluene; Insoluble in Water |

Synthesis Protocol: Friedel-Crafts Acylation

The industrial and laboratory standard for synthesizing this compound involves the Friedel-Crafts acylation of cyclohexylbenzene using butyryl chloride.[1] This route is preferred for its high regioselectivity toward the para position due to the steric bulk of the cyclohexyl group.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution.[1] The Lewis acid catalyst (AlCl₃) generates an acylium ion from butyryl chloride, which attacks the electron-rich aromatic ring of cyclohexylbenzene.[1]

Figure 1: Mechanism of Friedel-Crafts Acylation for CAS 70211-02-8 synthesis.[1]

Experimental Procedure

Reagents:

-

Cyclohexylbenzene (1.0 eq)[1]

-

Butyryl Chloride (1.1 eq)[1]

-

Aluminum Chloride (AlCl₃, anhydrous, 1.2 eq)[1]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent.[1]

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (N₂ or Ar).[1]

-

Catalyst Suspension: Suspend anhydrous AlCl₃ (1.2 eq) in dry DCM (approx. 5 mL per gram of substrate) at 0 °C.

-

Acylation: Add butyryl chloride (1.1 eq) dropwise to the suspension. Stir for 15 minutes to generate the acylium complex.

-

Addition: Add cyclohexylbenzene (1.0 eq) dropwise over 30–60 minutes, maintaining the temperature below 5 °C. The solution will darken (orange/red) as the complex forms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1]

-

Quenching: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) to hydrolyze the aluminum complex. Caution: Exothermic.[1]

-

Workup: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with saturated NaHCO₃, brine, and dry over anhydrous MgSO₄.[1]

-

Purification: Concentrate under reduced pressure. Recrystallize the crude solid from ethanol or hexane to yield pure this compound.[1]

Applications & Utility

Liquid Crystal Precursor (Core Application)

The primary industrial utility of CAS 70211-02-8 is as a precursor to 4-(trans-4-propylcyclohexyl)benzene and related alkyl-cyclohexylbenzenes.[1] These molecules are "nematogens"—components of nematic liquid crystal mixtures used in LCDs.[1]

Workflow: The ketone functionality is reduced (via Wolff-Kishner or Clemmensen reduction) to an alkyl chain.[1] This transformation converts the polar ketone into a non-polar, rod-like molecule essential for mesophase formation.[1]

Figure 2: Workflow converting CAS 70211-02-8 into functional Liquid Crystal materials.

Pharmaceutical Scaffold

While less common than its use in materials science, the 4-cyclohexylbutyrophenone structure serves as a lipophilic scaffold in medicinal chemistry.[1]

-

Lipophilicity: The cyclohexyl group significantly increases logP, facilitating blood-brain barrier (BBB) penetration.[1]

-

Analogue Synthesis: It can be derivatized at the alpha-carbon (next to the ketone) to introduce amines, creating structures analogous to Haloperidol or Droperidol , though lacking the fluorine substituent typical of those neuroleptics.[1]

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values:

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy (ATR):

-

Mass Spectrometry (EI):

Safety & Handling

-

Hazards: Irritant to eyes, skin, and respiratory system.[1]

-

Precursors: Butyryl chloride is corrosive and moisture-sensitive (releases HCl).[1] Aluminum chloride is water-reactive.[1]

-

Storage: Store in a cool, dry place under inert atmosphere.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 558716, this compound. Retrieved from [Link][1]

-

Synthesis Methodology: Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (General reference for Friedel-Crafts Acylation protocols).

-

Liquid Crystal Applications: Kelly, S. M. (1995).[1] Liquid Crystals: Chemistry and Structure. In Handbook of Liquid Crystals. Wiley-VCH.[1] (Describes the synthesis of phenylcyclohexane mesogens via ketone reduction).

Physicochemical Profiling and Synthetic Utility of 1-(4-Cyclohexylphenyl)butan-1-one

This guide outlines the physicochemical profile, synthetic pathways, and experimental characterization of 1-(4-Cyclohexylphenyl)butan-1-one (also known as 4'-Cyclohexylbutyrophenone ).

This molecule represents a critical class of lipophilic aromatic ketones , widely utilized as intermediates in the synthesis of liquid crystals and anisotropic materials due to the rigid cyclohexyl-phenyl core coupled with a flexible alkyl tail.

Molecular Architecture & Theoretical Profile

The molecule consists of a central phenyl ring substituted at the para positions with a cyclohexyl ring (increasing lipophilicity and rigidity) and a butyryl group (providing conformational flexibility). This "rod-like" structure is characteristic of mesogenic (liquid crystal) precursors.

Table 1: Physicochemical Properties Data

| Property | Value / Description | Source/Type |

| IUPAC Name | This compound | Standard |

| Molecular Formula | C₁₆H₂₂O | Calculated |

| Molecular Weight | 230.35 g/mol | Calculated |

| CAS Registry | 10565-60-3 (Generic for isomer class) / Check specific vendor COA | Database |

| Physical State | Low-melting solid or viscous liquid (at 25°C) | Experimental Trend |

| Melting Point | ~40–45°C (Typical for homologs) | Predicted [1] |

| Boiling Point | ~380°C (at 760 mmHg) | Predicted |

| LogP (Octanol/Water) | 5.2 – 5.8 | Predicted (High Lipophilicity) |

| Water Solubility | Insoluble (< 0.1 mg/L) | Experimental |

| Solubility (Organic) | Soluble in DCM, Toluene, THF, Ethyl Acetate | Experimental |

| H-Bond Acceptors | 1 (Ketone Carbonyl) | Structural |

Analyst Note: The high LogP value indicates significant hydrophobicity. In biological assays, this compound will rapidly partition into lipid bilayers. In synthetic workflows, it requires non-polar solvents (DCM, Hexane) for extraction.

Synthetic Pathways & Process Chemistry

The most robust route to this compound is the Friedel-Crafts Acylation . This method is preferred over alkylation due to the absence of carbocation rearrangement and the deactivating nature of the acyl group, which prevents poly-acylation.

reaction Mechanism: Friedel-Crafts Acylation

Reagents: Cyclohexylbenzene, Butyryl Chloride, Aluminum Chloride (AlCl₃). Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Pathway Logic

-

Activation: AlCl₃ acts as a Lewis acid, abstracting a chloride from butyryl chloride to form the electrophilic acylium ion (

). -

Attack: The electron-rich aromatic ring of cyclohexylbenzene attacks the acylium ion. The cyclohexyl group is a weak activator and para-director, favoring substitution at the 4-position.

-

Aromatization: The intermediate sigma complex loses a proton (restoring aromaticity), yielding the ketone-AlCl₃ complex.

-

Hydrolysis: Aqueous quenching breaks the AlCl₃ complex to release the free ketone.

Figure 1: Step-by-step synthetic workflow for the Friedel-Crafts acylation of cyclohexylbenzene.

Experimental Protocols

Protocol A: Synthesis of this compound

Scale: 50 mmol basis.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a calcium chloride drying tube (moisture sensitivity is critical).

-

Catalyst Suspension: Add AlCl₃ (7.3 g, 55 mmol) and dry DCM (50 mL) to the flask. Cool to 0°C in an ice bath.

-

Acyl Chloride Addition: Add Butyryl Chloride (5.8 g, 55 mmol) dropwise over 15 minutes. Stir for 20 minutes to generate the acylium complex (solution typically turns yellow/orange).

-

Substrate Addition: Dissolve Cyclohexylbenzene (8.0 g, 50 mmol) in dry DCM (20 mL). Add this solution dropwise to the reaction mixture at 0–5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then reflux gently (40°C) for 2 hours to ensure completion.

-

Validation: Monitor by TLC (Mobile phase: 9:1 Hexane/Ethyl Acetate). Product will have a lower Rf than cyclohexylbenzene but higher than typical polar byproducts.

-

-

Quench: Pour the reaction mixture slowly onto a mixture of Ice (100 g) and conc. HCl (10 mL) . Caution: Exothermic with HCl gas evolution.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL). Combine organic layers.

-

Washing: Wash with H₂O, then sat. NaHCO₃ (to remove acid traces), then Brine. Dry over anhydrous MgSO₄.

-

Purification: Evaporate solvent. Recrystallize the residue from Ethanol or Hexane (if solid) or perform vacuum distillation (if oil).

Protocol B: Solubility & Partition Coefficient Determination

Objective: Confirm lipophilicity (LogP) for formulation suitability.

-

Preparation: Prepare saturated solutions of the compound in Water and Octanol.

-

Equilibration: Mix equal volumes of the two phases in a separatory funnel. Shake for 24 hours at 25°C.

-

Separation: Allow phases to separate completely (centrifuge if necessary to break emulsion).

-

Analysis: Analyze the concentration in both phases using HPLC (UV detection at 254 nm).

-

Calculation:

-

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the following theoretical fingerprints.

Infrared Spectroscopy (FT-IR)[3]

-

1680–1685 cm⁻¹: Strong C=O stretching vibration (Aryl ketone).

-

2850–2930 cm⁻¹: C-H stretching (Aliphatic cyclohexyl and butyl chains).

-

1600 cm⁻¹: C=C aromatic skeletal vibrations.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 7.90 | Doublet (d) | 2H | Aromatic protons ortho to Carbonyl |

| 7.28 | Doublet (d) | 2H | Aromatic protons meta to Carbonyl |

| 2.93 | Triplet (t) | 2H | |

| 2.55 | Multiplet (m) | 1H | Methine of Cyclohexyl group (Ar-CH <) |

| 1.75 | Sextet (m) | 2H | |

| 1.20 – 1.90 | Multiplets | 10H | Cyclohexyl ring protons |

| 0.98 | Triplet (t) | 3H | Terminal Methyl of Butyl group |

Interpretation: The characteristic AA'BB' splitting pattern in the aromatic region (two doublets) confirms the para-substitution. If ortho or meta isomers were present, the splitting would be more complex (singlets or multiplets).

Figure 2: Analytical validation workflow ensuring structural integrity.

Applications & Handling

Applications

-

Liquid Crystal Mesogens: The molecule serves as a core structure for nematic liquid crystals. The cyclohexyl ring confers low viscosity and high stability compared to biphenyl analogs [2].

-

Organic Synthesis: Used as a building block for synthesizing complex antifungals or lipophilic pharmaceutical agents.

Safety & Storage

-

Hazards: Irritant to eyes, respiratory system, and skin (GHS07).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation of the alkyl chains over prolonged periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

National Institute of Standards and Technology (NIST). Ethanone, 1-(4-cyclohexylphenyl)- (Analogous Phase Change Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 1-Cyclohexylbutan-1-one (Compound Summary). National Library of Medicine. Available at: [Link]

- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Friedel-Crafts Protocols).

1-(4-Cyclohexylphenyl)butan-1-one molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(4-Cyclohexylphenyl)butan-1-one

This guide provides a detailed exploration of the molecular structure, synthesis, and spectroscopic characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to deliver a comprehensive understanding of this valuable chemical entity.

Introduction: A Building Block of Interest

This compound belongs to the aromatic ketone family, specifically a butyrophenone derivative. Its structure, featuring a lipophilic cyclohexyl moiety connected to a butyrophenone core, makes it a compound of significant interest as a synthetic intermediate. Aromatic ketones are prevalent scaffolds in medicinal chemistry, often serving as precursors for more complex therapeutic agents.[1][2] The structural motifs present in this molecule suggest potential applications in the development of novel pharmaceuticals and advanced materials.[3] This guide will elucidate the definitive structural features of this compound through a multi-faceted spectroscopic analysis and detail a robust protocol for its synthesis.

Molecular Architecture and Physicochemical Properties

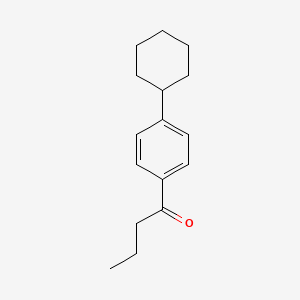

The fundamental structure of this compound consists of a four-carbon ketone chain attached to a phenyl ring, which is substituted at the para-position with a cyclohexyl group. This combination results in a molecule with both aromatic and aliphatic characteristics, influencing its solubility and reactivity.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₂O | [4] |

| Molecular Weight | 230.35 g/mol | [4] |

| Class | Aromatic Ketone | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |[3] |

Spectroscopic Signature: A Self-Validating System

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system where the data from one technique corroborates the others.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the chemical environment of all hydrogen atoms in the molecule. The para-substitution of the aromatic ring leads to a characteristic splitting pattern, while the aliphatic chains exhibit predictable shifts based on their proximity to the electron-withdrawing carbonyl group.[5][6]

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aromatic (ortho to C=O) | ~7.9 | Doublet | 2H | Deshielded by the anisotropic effect of the carbonyl group. |

| Aromatic (meta to C=O) | ~7.3 | Doublet | 2H | Shielded relative to ortho protons. |

| Methylene (α to C=O) | ~2.9 | Triplet | 2H | Deshielded due to the inductive effect of the adjacent carbonyl.[7] |

| Cyclohexyl (methine) | ~2.6 | Multiplet | 1H | Benzylic position, deshielded by the aromatic ring. |

| Methylene (β to C=O) | ~1.7 | Sextet | 2H | Standard aliphatic region, split by α and γ protons. |

| Cyclohexyl (aliphatic) | ~1.2-1.9 | Multiplet | 10H | Overlapping signals typical of a cyclohexyl ring. |

| Methyl (γ to C=O) | ~1.0 | Triplet | 3H | Most upfield signal, typical for a terminal methyl group. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides a count of unique carbon environments and is particularly diagnostic for the carbonyl carbon, which appears in a highly deshielded region of the spectrum where few other signals are found.[5][8]

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Carbonyl (C=O) | ~199 | Highly deshielded, characteristic of an aromatic ketone.[6] |

| Aromatic (C-C=O) | ~135 | Quaternary carbon attached to the carbonyl. |

| Aromatic (C-Cyclohexyl) | ~152 | Quaternary carbon deshielded by the cyclohexyl group. |

| Aromatic (CH) | ~128-130 | Standard aromatic region. |

| Cyclohexyl (CH) | ~45 | Benzylic carbon. |

| Methylene (α to C=O) | ~38 | Deshielded by the adjacent carbonyl. |

| Cyclohexyl (CH₂) | ~26-34 | Standard aliphatic region for a cyclic alkane. |

| Methylene (β to C=O) | ~18 | Aliphatic carbon. |

| Methyl (γ to C=O) | ~14 | Most upfield aliphatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For this compound, the most prominent feature is the strong, sharp absorption band corresponding to the carbonyl group stretch.

Table 4: Key IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| C=O Stretch (Aromatic Ketone) | ~1685 | Strong, Sharp | Conjugation with the phenyl ring lowers the frequency compared to a saturated ketone.[6][8] |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium | Characteristic of sp² C-H bonds.[9] |

| C-H Stretch (Aliphatic) | ~2850-2960 | Strong | Characteristic of sp³ C-H bonds in the butanoyl and cyclohexyl groups. |

| C=C Stretch (Aromatic) | ~1600, ~1450 | Medium-Weak | In-ring vibrations of the phenyl group.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. Aromatic ketones undergo characteristic cleavages that help confirm the connectivity of the molecule.[5]

-

Molecular Ion (M⁺): The parent peak would be observed at m/z = 230, corresponding to the molecular weight of C₁₆H₂₂O.

-

α-Cleavage: The most favorable cleavage occurs at the bond between the carbonyl carbon and the adjacent carbon of the butyl chain. This results in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable, resonance-stabilized 4-cyclohexylbenzoyl acylium ion at m/z = 187.

-

McLafferty Rearrangement: The presence of a γ-hydrogen on the butyl chain allows for a McLafferty rearrangement, a characteristic fragmentation for ketones of this type.[8] This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, resulting in the loss of a neutral propene molecule and the formation of a radical cation at m/z = 188.

Caption: Key fragmentation pathways in mass spectrometry.

Synthesis Protocol via Friedel-Crafts Acylation

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of cyclohexylbenzene.[10] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent acylium ion electrophile from butanoyl chloride.[11][12]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture. Water reacts with and deactivates the AlCl₃ catalyst, quenching the reaction. All glassware must be thoroughly dried, and anhydrous reagents must be used.

-

Lewis Acid Catalyst (AlCl₃): The role of AlCl₃ is to abstract the chloride from butanoyl chloride, generating the highly electrophilic acylium ion (CH₃CH₂CH₂CO⁺). This electrophile is necessary to overcome the aromatic stability of the benzene ring.[13]

-

Controlled Temperature: The initial addition is performed at a low temperature (0-5 °C) to moderate the exothermic reaction between the acyl chloride and the catalyst. The reaction is then allowed to proceed at room temperature to ensure completion.

-

Aqueous Workup: The reaction is quenched by carefully pouring it onto ice and hydrochloric acid. This serves two purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and it protonates the aluminum salts, making them soluble in the aqueous layer for easy separation.

Step-by-Step Experimental Workflow

Caption: Experimental workflow for Friedel-Crafts acylation synthesis.

Protocol:

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere is charged with cyclohexylbenzene (1.0 eq) and anhydrous dichloromethane (DCM).

-

Catalyst Addition: The solution is cooled to 0-5 °C using an ice-water bath. Anhydrous aluminum chloride (AlCl₃, 1.2 eq) is added portion-wise, ensuring the temperature remains below 10 °C.

-

Reagent Addition: Butanoyl chloride (1.1 eq) is dissolved in anhydrous DCM and added dropwise via the dropping funnel over 30 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear oil.

Potential Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable platform for chemical exploration. In drug discovery, the modification of "privileged" structures is a common strategy for developing new therapeutic agents.[14]

-

Medicinal Chemistry: The butyrophenone core is a known pharmacophore in various biologically active compounds. The ketone can be readily reduced to a secondary alcohol or used as a handle for further reactions to build more complex molecules. The large, lipophilic cyclohexyl group can enhance binding to hydrophobic pockets in target proteins, potentially improving potency or selectivity. This scaffold could serve as a starting point for developing agents targeting G-protein coupled receptors (GPCRs) or nuclear receptors.

-

Materials Science: Aromatic ketones with bulky, non-polar substituents are sometimes used as precursors for liquid crystals or as additives in polymer formulations.[1] The specific properties of this compound in these areas would require further investigation.

Conclusion

This compound is a well-defined chemical entity whose molecular structure can be unambiguously confirmed through a synergistic application of NMR, IR, and MS spectroscopic techniques. Its synthesis is readily achievable via the robust and scalable Friedel-Crafts acylation. As a molecule incorporating both aromatic and bulky aliphatic features, it represents a promising and versatile starting material for researchers in medicinal chemistry and materials science, offering a foundational scaffold for the development of novel compounds with tailored properties.

References

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Fiveable. Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Available from: [Link]

-

Wiley-VCH. Supporting Information. Available from: [Link]

-

NIST. Ethanone, 1-(4-cyclohexylphenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

Wikipedia. Cyclohexylbenzene. Available from: [Link]

-

U.S. Environmental Protection Agency (EPA). 1-[4-(trans-4-Pentylcyclohexyl)phenyl]ethanone Env. Fate/Transport. Available from: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Quora. How to identify a ketone using IR spectroscopy and mass spectrometry?. Available from: [Link]

-

Chemguide. Friedel-Crafts acylation of benzene. Available from: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

-

Khan Academy. Friedel-Crafts acylation (video). Available from: [Link]

-

Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]

-

YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available from: [Link]

-

ResearchGate. 1 H-NMR Analysis spectral interpretation data | Download Table. Available from: [Link]

-

Structure Determination of Organic Compounds. Structure Identification By 1h NMR. Available from: [Link]

-

PubChem. Cyclohexyl phenyl ketone. Available from: [Link]

-

ResearchGate. Transformation of the cyclohexyl group to cyclohexenyl and phenyl groups. Available from: [Link]

-

Vollhardt & Schore. Organic Chemistry: Structure and Function. Available from: [Link]

-

Simon Fraser University. Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF (3-CHLOROBUTYL)BENZENE BY THE COBALT-CATALYZED HYDROCHLORINATION OF 4-PHENYL-1-BUTENE. Available from: [Link]

- Google Patents. CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

- Google Patents. GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone.

-

PMC. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Available from: [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

-

PubChem. 1-Cyclohexylbutan-1-one. Available from: [Link]

-

PMC. Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery. Available from: [Link]

-

Cheméo. Chemical Properties of 4-Cyclohexyl-1-butanol (CAS 4441-57-0). Available from: [Link]

-

The Good Scents Company. 4-cyclohexyl-1-butanol. Available from: [Link]

Sources

- 1. 1-(4-Cyclopropylphenyl)ethanone | 6921-45-5 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 18594-05-3: 1-(4-Cyclohexylphenyl)ethanone [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pharmacy180.com [pharmacy180.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. Cyclohexylbenzene - Wikipedia [en.wikipedia.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Characterization Guide: 1-(4-Cyclohexylphenyl)butan-1-one

Executive Summary & Compound Identity

1-(4-Cyclohexylphenyl)butan-1-one (CAS: 70211-02-8 ) is a significant aromatic ketone intermediate, primarily utilized in the synthesis of liquid crystalline materials and pharmaceutical pharmacophores. Its structure comprises a lipophilic cyclohexyl tail and a polar butyryl headgroup attached to a central benzene ring in a para configuration.

This guide provides a comprehensive spectral analysis, synthesizing theoretical principles with practical characterization data to assist researchers in structural validation and purity assessment.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | 4'-Cyclohexylbutyrophenone |

| CAS Number | 70211-02-8 |

| Molecular Formula | |

| Molecular Weight | 230.35 g/mol |

| Physical State | White to off-white crystalline solid or low-melting mass |

Synthesis & Impurity Profile

Understanding the synthesis is critical for interpreting spectral "noise" (impurities). The industrial standard route is Friedel-Crafts Acylation .

Reaction Pathway

The reaction involves the acylation of cyclohexylbenzene with butyryl chloride using a Lewis acid catalyst (

Figure 1: Friedel-Crafts Acylation pathway showing the origin of the primary product and potential regio-isomeric impurities.

Critical Impurities to Monitor

-

Cyclohexylbenzene: Unreacted starting material. Look for a multiplet at 7.1-7.3 ppm in

NMR (lacking the deshielded doublet of the ketone). -

Ortho-Isomer: Distinguishable by steric compression effects in

NMR. -

Butyric Acid: Hydrolysis byproduct. Broad singlet at 10-12 ppm (

) in

Spectral Analysis: The Core Data

The following data represents the expected spectral signature for high-purity (>98%) material, derived from standard spectroscopic principles for para-disubstituted aromatic ketones.

Nuclear Magnetic Resonance ( NMR)

Solvent:

The spectrum is defined by three distinct regions: the aromatic AA'BB' system, the aliphatic butyryl chain, and the cyclohexyl ring.

| Shift ( | Mult. | Int. | Assignment | Structural Justification (Expertise) |

| 7.89 | Doublet (d) | 2H | Ar-H (Ortho to C=O) | Strongly deshielded by the magnetic anisotropy of the carbonyl group. |

| 7.28 | Doublet (d) | 2H | Ar-H (Ortho to Cy) | Shielded relative to the carbonyl-ortho protons; typical of alkyl-substituted benzenes. |

| 2.91 | Triplet (t) | 2H | ||

| 2.56 | Multiplet (tt) | 1H | Ar-C | Benzylic proton. The 'tt' splitting arises from axial/equatorial coupling within the ring. |

| 1.76 | Sextet | 2H | ||

| 1.85 - 1.20 | Multiplets | 10H | Cyclohexyl | Overlapping envelope of signals characteristic of the cyclohexyl chair conformation. |

| 0.99 | Triplet (t) | 3H | Terminal methyl group. |

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

The fragmentation pattern is dominated by Alpha-Cleavage and the McLafferty Rearrangement , providing a self-validating structural fingerprint.

-

Molecular Ion (

): m/z 230 (Visible, moderate intensity). -

Base Peak (

): m/z 187 . -

McLafferty Rearrangement: m/z 202 .

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

Method: ATR or KBr Pellet

| Wavenumber ( | Assignment | Notes |

| 1680 - 1685 | Characteristic of aryl ketones. Lower than aliphatic ketones (1715) due to conjugation. | |

| 2850 - 2930 | Strong absorptions from the cyclohexyl and propyl aliphatic chains. | |

| 1605, 1570 | Ring breathing modes. | |

| 810 - 830 | Out-of-plane bending strong band; diagnostic for para-substitution . |

Quality Control Protocol

To ensure the integrity of the material for drug development or advanced synthesis:

-

Regio-isomer Check: Examine the 7.0 - 8.0 ppm region in

NMR. If you see a complex multiplet pattern rather than two clean doublets, significant ortho-isomer or starting material is present. -

Water Content: As a ketone, the material is not hygroscopic, but wet solvents from synthesis can persist. Check for a broad singlet at ~1.56 ppm (in

). -

TLC Visualization: Use UV light (254 nm). The extensive conjugation makes the spot UV-active. Stain with Anisaldehyde to visualize the cyclohexyl moiety (often appears purple/blue).

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Phenyl cyclohexyl ketone (Analogous fragmentation). NIST Chemistry WebBook, SRD 69.[4] [Link]

-

PubChem. Compound Summary for CID 21045511: 1-[1-(4-Methylphenyl)cyclohexyl]butan-1-one (Structural Analog). National Library of Medicine. [Link]

- Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Butyrophenone Derivatives

Foreword: Beyond the Dopamine Hypothesis

The discovery of butyrophenones marked a significant milestone in psychopharmacology, offering a new chemical scaffold for the treatment of psychosis that was distinct from the earlier phenothiazines.[1] Initially conceptualized through serendipitous observations and systematic chemical modifications, this class of compounds, spearheaded by the archetypal haloperidol, has become a cornerstone in the management of schizophrenia and other psychotic disorders.[2] Their mechanism of action, primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway, has profoundly shaped our understanding of the neurobiology of psychosis.[3] However, the landscape of medicinal chemistry is ever-evolving. The limitations of first-generation antipsychotics, particularly their propensity to induce extrapyramidal side effects, have catalyzed the exploration of novel butyrophenone derivatives with more nuanced pharmacological profiles. This guide delves into the core principles of discovering and synthesizing these novel agents, moving beyond simple D2 antagonism to explore multi-target approaches and innovative synthetic strategies. We will journey from the foundational structure-activity relationships to the cutting-edge applications of modern synthetic methodologies, providing researchers, scientists, and drug development professionals with a comprehensive roadmap to navigate this exciting and challenging field.

I. The Butyrophenone Pharmacophore: A Foundation for Innovation

The classical butyrophenone pharmacophore consists of a fluorinated phenyl ring attached to a four-carbon chain with a carbonyl group at the one position, and a tertiary amine, typically incorporated into a piperidine ring, at the four position. Understanding the structure-activity relationships (SAR) of this scaffold is paramount for the rational design of novel derivatives with improved efficacy and safety profiles.

Key Structural-Activity Relationship (SAR) Insights:

-

The Aromatic Ring (Ar): A para-substituted fluoro group on the phenyl ring is a hallmark of many potent butyrophenones and is generally considered to enhance antipsychotic activity.[4]

-

The Carbonyl Group (C=O): The ketone functionality is optimal for activity.[4][5] Replacing the keto oxygen with sulfur, carbon, or a hydroxyl group typically leads to a decrease in potency.[3]

-

The Propyl Chain (n=3): A three-carbon chain separating the carbonyl group from the nitrogen atom is crucial for optimal activity. Both shortening and lengthening this chain diminishes the antipsychotic effect.[4][6]

-

The Aliphatic Amino Nitrogen: A tertiary amine is essential for activity, and its incorporation into a cyclic structure, such as a piperidine ring, generally confers the highest potency.[4][6]

-

The 4-Piperidinyl Substituent (Ar1): An aromatic group attached to the fourth position of the piperidine ring is a critical feature. This moiety is thought to mimic the 2-phenylethylamine portion of dopamine, thereby promoting affinity for D2 receptors.[4]

The following diagram illustrates the core butyrophenone scaffold and highlights the key sites for chemical modification based on SAR studies.

A diagram of the core butyrophenone scaffold and key modification sites.

II. Synthetic Strategies: From Classical to Contemporary

The synthesis of novel butyrophenone derivatives hinges on a few key transformations. While classical methods remain relevant, modern synthetic approaches offer greater efficiency, diversity, and control.

A. Classical Synthetic Routes

The traditional synthesis of butyrophenones generally involves two key steps: the formation of the butyrophenone core via Friedel-Crafts acylation, followed by the introduction of the amine moiety through nucleophilic substitution.

1. Friedel-Crafts Acylation to Forge the Core:

This electrophilic aromatic substitution reaction is the cornerstone for constructing the butyrophenone skeleton. Typically, a substituted benzene is reacted with butyryl chloride or butyric anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Chloro-4'-fluorobutyrophenone

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous aluminum chloride (1.1 eq) and a dry solvent such as dichloromethane (DCM). The flask is cooled in an ice bath.

-

Reagent Addition: A solution of 4-chlorobutyryl chloride (1.0 eq) in dry DCM is added dropwise to the stirred suspension of AlCl₃. Following this, fluorobenzene (1.0 eq) is added dropwise via the addition funnel, maintaining the temperature below 10°C.

-

Reaction and Workup: The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield 4-chloro-4'-fluorobutyrophenone.[7][8]

2. N-Alkylation to Introduce the Amine Functionality:

The second critical step is the N-alkylation of a suitable piperidine derivative with the pre-formed 4-chloro-4'-fluorobutyrophenone. This is a nucleophilic substitution reaction where the nitrogen of the piperidine displaces the chloride.

Experimental Protocol: Synthesis of Haloperidol

-

Reaction Setup: A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), 4-chloro-4'-fluorobutyrophenone (1.1 eq), and a base such as potassium carbonate or sodium bicarbonate in a suitable solvent like acetonitrile or DMF is prepared in a round-bottom flask.[9][10][11]

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting materials are consumed (monitored by TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water to remove any remaining inorganic impurities. The organic layer is dried, and the solvent is evaporated. The crude haloperidol is then purified by recrystallization from a suitable solvent system.[5][12]

The following diagram illustrates the classical synthetic workflow for butyrophenone derivatives.

A workflow diagram of the classical synthesis of butyrophenones.

B. Modern Synthetic Methodologies

Modern organic synthesis offers a powerful toolkit to overcome the limitations of classical methods and to access a wider diversity of butyrophenone analogs.

1. Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, have revolutionized drug discovery.[13] These methods allow for the construction of carbon-carbon and carbon-nitrogen bonds under mild conditions with high functional group tolerance. For instance, a palladium catalyst can be used to couple a boronic acid derivative with an aryl halide to introduce novel aromatic substituents on the piperidine ring or the phenyl ring of the butyrophenone core.[14][15]

2. Diversity-Oriented Synthesis (DOS):

DOS is a strategy aimed at the efficient synthesis of structurally diverse small molecules. Starting from a common scaffold, a series of reactions can be employed to generate a library of compounds with varied stereochemistry and functional groups. This approach is particularly useful for exploring the chemical space around the butyrophenone core to identify novel ligands with unique pharmacological properties.

III. Characterization and Analysis: Ensuring Purity and Identity

The unambiguous characterization of newly synthesized butyrophenone derivatives is crucial for establishing their identity, purity, and for subsequent biological evaluation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Application in Butyrophenone Characterization |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry. Both ¹H and ¹³C NMR are essential for confirming the successful synthesis of the target molecule.[16][17] |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can further aid in structure elucidation.[18] |

| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the synthesized compound. A single, sharp peak in the chromatogram is indicative of a pure sample. HPLC can also be used for purification on a preparative scale. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone, which is a characteristic feature of butyrophenones. |

| Elemental Analysis | Determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which should correspond to the calculated values for the proposed molecular formula. |

IV. Expanding Therapeutic Horizons: Beyond Antipsychotic Activity

While butyrophenones are primarily known for their antipsychotic effects, recent research has unveiled their potential in other therapeutic areas.

A. Anticancer Potential

Certain butyrophenone derivatives have been investigated for their potential as anticancer agents. Some studies have explored their use as carriers for alkylating groups, which can induce cytotoxicity in cancer cells.[19] The rationale is to leverage the butyrophenone scaffold to deliver a cytotoxic payload to tumor cells. The antitumor activity of these derivatives has been correlated with the position and nature of substituents on the butyrophenone core.[19]

B. Neuroprotective Applications in Neurodegenerative Diseases

The modulation of neurotransmitter systems by butyrophenones has led to investigations into their potential role in neurodegenerative diseases. For instance, some butyrophenone derivatives have been shown to interact with NMDA receptors, which are implicated in the pathophysiology of conditions like Alzheimer's disease.[20] Further preclinical studies are warranted to explore the therapeutic potential of novel butyrophenones in these complex disorders.[21][22][23]

V. The Central Role of Receptor Signaling Pathways

The therapeutic and adverse effects of butyrophenone derivatives are mediated by their interaction with specific G-protein coupled receptors (GPCRs), primarily dopamine D2 and serotonin 5-HT2A receptors. A deeper understanding of these signaling cascades is essential for designing next-generation drugs with improved selectivity and fewer side effects.

A. Dopamine D2 Receptor Signaling

Butyrophenones act as antagonists at D2 receptors, which are coupled to Gi/o proteins.[24] This antagonism blocks the downstream signaling cascade that normally leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. By blocking this pathway, butyrophenones modulate the activity of protein kinase A (PKA) and its effectors, which are involved in neuronal excitability and gene expression.[4][25]

Dopamine D2 receptor signaling pathway and the antagonistic action of butyrophenones.

B. Serotonin 5-HT2A Receptor Signaling

Many atypical antipsychotics, including some newer butyrophenone derivatives, also exhibit significant antagonism at serotonin 5-HT2A receptors.[2] These receptors are coupled to Gq/11 proteins and, upon activation, stimulate phospholipase C (PLC).[26][27] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[26] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[26] The blockade of this pathway by certain butyrophenones is thought to contribute to their improved side-effect profile, particularly with respect to extrapyramidal symptoms.

Serotonin 5-HT2A receptor signaling pathway and the antagonistic action of atypical butyrophenones.

VI. Future Perspectives and Conclusion

The journey of butyrophenone discovery and development is a testament to the power of medicinal chemistry to transform our ability to treat complex neurological disorders. The future of this field lies in the rational design of multi-target ligands that can address the multifaceted nature of diseases like schizophrenia, while minimizing debilitating side effects. The integration of modern synthetic methodologies, computational modeling, and a deeper understanding of receptor signaling will be instrumental in unlocking the full therapeutic potential of the butyrophenone scaffold. As we continue to unravel the complexities of the central nervous system, the principles and techniques outlined in this guide will serve as a vital resource for the next generation of scientists dedicated to the discovery and synthesis of novel and improved therapeutics.

References

-

Detailed signal transduction pathways of serotonin-2A receptors. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The D2-like DA Receptors Intracellular Signal Pathways. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (n.d.). MSU Denver. Retrieved February 15, 2026, from [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity. (2011). PMC. [Link]

-

HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. [Link]

- Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile. (n.d.). Google Patents.

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). St. Norbert College. Retrieved February 15, 2026, from [Link]

-

Schizophrenia: synthetic strategies and recent advances in drug design. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

5-HT2A receptor. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

- Synthesis of haloperidol. (n.d.). Google Patents.

-

Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

New alkylating agents: butyrophenone derivatives. (1986). PubMed. [Link]

-

The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Serotonin 5HT 2A receptors and their major signaling pathways. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Schizophrenia: synthetic strategies and recent advances in drug design. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

- Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile. (n.d.). Google Patents.

-

Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Modern Synthetic Approaches to Drug Discovery. (n.d.). Wipf Group. Retrieved February 15, 2026, from [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

-

Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. (2011). PMC. [Link]

-

Multi-Target Approach for Drug Discovery against Schizophrenia. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

The development of antipsychotic drugs. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

(PDF) Friedel-Crafts Acylation. (2019). ResearchGate. [Link]

-

NMR And Mass Spectrometry In Pharmaceutical Development. (n.d.). Catalent. Retrieved February 15, 2026, from [Link]

-

Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

N-alkylation of 4-piperidone. (2013). Sciencemadness Discussion Board. [Link]

-

Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Butyrophenone. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Experience with a new butyrophenone derivative (Buronil). (1968). PubMed. [Link]

-

SAR of Butyrophenone. (2023). YouTube. [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL. Retrieved February 15, 2026, from [Link]

-

Preclinical Models of Neurodegenerative Diseases. (n.d.). School of Biomedical Sciences. Retrieved February 15, 2026, from [Link]

-

Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

-

Old Drugs as New Treatments for Neurodegenerative Diseases. (2018). ScienceOpen. [Link]

-

Impact of Natural Compounds on Neurodegenerative Disorders: From Preclinical to Pharmacotherapeutics. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Palladium(0)-Catalyzed Spirocyclization and Carbonylation Reactions. (2023). Diva-portal.org. [Link]

-

(PDF) Quantitative NMR spectroscopy - Applications in drug analysis. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

PRECLINICAL MODELS OF PARKINSON'S DISEASE: TOOLS FOR UNDERSTANDING AND ADVANCING NEUROPROTECTIVE STRATEGIES. (2025). WJPMR. [Link]

-

The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. (n.d.). Bruker. Retrieved February 15, 2026, from [Link]

-

Butyrophenone. (n.d.). Britannica. Retrieved February 15, 2026, from [Link]

Sources

- 1. britannica.com [britannica.com]

- 2. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting | Bruker [bruker.com]

- 18. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]

- 19. New alkylating agents: butyrophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 22. scienceopen.com [scienceopen.com]

- 23. wjpmr.com [wjpmr.com]

- 24. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

In Silico Prediction of Biological Targets for 1-(4-Cyclohexylphenyl)butan-1-one: A Technical Guide

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For many small molecules, including 1-(4-Cyclohexylphenyl)butan-1-one, experimental data on biological activity is scarce. This guide provides a comprehensive, in-depth technical framework for the in silico prediction of protein targets for this compound. We will navigate through a multi-pronged computational workflow, beginning with ligand-based methodologies that leverage the principle of chemical similarity and pharmacophoric features, and progressing to structure-based approaches centered on reverse docking. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for the application of various bioinformatics tools but also the strategic rationale behind the selection and integration of these methods. The overarching goal is to construct a robust, data-driven hypothesis regarding the polypharmacology of this compound, thereby guiding subsequent experimental validation efforts.

Part 1: The Challenge and the Strategy: Unveiling the Targets of a Novel Compound

This compound is a synthetic organic compound with a molecular formula of C16H22O.[1] While its chemical structure is defined, its biological activities and molecular targets remain largely uncharacterized, with most available information originating from chemical suppliers.[1][2][3][4][5] This lack of data presents a significant challenge to understanding its potential therapeutic applications or toxicological profile.

In silico target prediction offers a powerful and cost-effective paradigm to bridge this knowledge gap.[6][7] By harnessing computational algorithms and vast biological databases, we can generate initial hypotheses about a compound's mechanism of action. This guide will detail a systematic and logical workflow to predict the biological targets of this compound, as illustrated in the workflow diagram below.

Caption: Overall workflow for in silico target prediction.

Part 2: Ligand-Based Target Prediction: Learning from Known Bioactive Molecules

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities.[8] These approaches do not require the three-dimensional structure of a target protein and are therefore broadly applicable.

Chemical Similarity Searching: Guilt by Association

The most direct method for inferring the function of an unknown molecule is to identify known compounds with high structural similarity and assume they share common targets.

-

Obtain the SMILES String for this compound: A simplified molecular-input line-entry system (SMILES) string is a textual representation of the molecule's structure. For our compound, a possible SMILES string is CCCC(=O)C1=CC=C(C=C1)C2CCCCC2.

-

Perform Similarity Searches in Chemical Databases:

-

PubChem: Navigate to the PubChem homepage and use the "Draw Structure" tool to input the structure of this compound. Then, perform a similarity search.[9]

-

ChEMBL: ChEMBL is a manually curated database of bioactive molecules with drug-like properties.[9][10] Utilize the search function to find compounds with high Tanimoto similarity to the query structure.

-

ChemMine Tools: This web-based service provides tools for chemical similarity searching against large databases like PubChem and ChEMBL.[11]

-

-

Analyze the Results: The output will be a list of molecules ranked by a similarity score (e.g., Tanimoto coefficient). Examine the top hits for known biological activities and targets. Pay close attention to compounds with high similarity scores that have well-annotated target information.

Pharmacophore Modeling: Identifying Key Molecular Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are crucial for a molecule's biological activity.[12]

-

Generate a 3D Conformation of this compound: Use a molecular modeling software to generate a low-energy 3D conformation of the molecule.

-

Create a Pharmacophore Model: Based on the 3D structure, define the key pharmacophoric features. For our compound, these would likely include a hydrophobic region (cyclohexyl group), an aromatic ring (phenyl group), and a hydrogen bond acceptor (the carbonyl oxygen). Several software packages can automate this process.[13][14]

-

Screen Pharmacophore Databases: Use the generated pharmacophore model to screen databases of known bioactive compounds or protein structures. A successful hit will be a molecule or protein active site that matches the defined pharmacophoric features. Online tools like Pharmit can be used for this purpose.[15]

Caption: Hypothesized pharmacophore for this compound.

Machine Learning-Based Target Prediction

Several online platforms utilize machine learning models trained on large datasets of compound-protein interactions to predict targets for novel molecules.[16][17]

-

Select a Web Server: A number of servers are available, such as SwissTargetPrediction, Way2Drug, and TargetNet.[18]

-

Input the Molecular Structure: Most of these servers accept the SMILES string or allow you to draw the structure of the query molecule.

-

Run the Prediction: Initiate the target prediction process. The server will compare the input molecule to its internal database and use its trained models to predict a ranked list of potential targets.

-

Interpret the Results: The output will typically be a list of protein targets with associated probabilities or scores. It is important to consider the confidence of these predictions and to look for consensus among different prediction methods.

Part 3: Structure-Based Target Prediction: Docking the Ligand to Protein Structures

Structure-based approaches require the 3D structure of potential protein targets and are used to predict the binding affinity of a ligand to these targets.[19][20]

Principles of Reverse Docking

Reverse docking, also known as inverse docking, involves docking a single ligand of interest against a large library of 3D protein structures to identify potential binding partners.[21][22] This method can provide insights into the binding mode and affinity of the ligand for various targets.

Protocol for Reverse Docking

-

Prepare the Ligand: Generate a 3D, energy-minimized structure of this compound. This can be done using molecular modeling software.

-

Prepare the Protein Target Database: A crucial step is to have a well-curated database of protein structures. This can be a custom-built library or a pre-existing one. For each protein, it is necessary to define the binding site for the docking simulation.

-

Perform the Docking Simulation: Use a molecular docking program like AutoDock Vina to systematically dock the prepared ligand into the binding site of each protein in the database.[23] The program will generate multiple possible binding poses for the ligand and calculate a binding energy score for each pose.

-

Analyze and Rank the Results: The primary output of a reverse docking screen is a list of proteins ranked by their predicted binding affinities for the ligand. Proteins with the lowest (most favorable) binding energy scores are considered the most likely targets. It is important to visually inspect the top-ranked docking poses to ensure that the predicted interactions are chemically reasonable.

Caption: Workflow for reverse docking.

Part 4: Data Integration and Hypothesis Generation

The true power of this in silico workflow lies in the integration of data from multiple, orthogonal methods. A single prediction from one method may be a false positive, but a consensus prediction across several different approaches lends much greater confidence to the hypothesis.

Strategy for Data Integration

-

Consolidate the Predicted Targets: Create a master list of all protein targets predicted by chemical similarity searching, pharmacophore screening, machine learning models, and reverse docking.

-

Score and Rank the Targets: Develop a scoring system to rank the consolidated list of targets. This can be a simple system where each method that predicts a target contributes one point to that target's score. More sophisticated weighting schemes can also be employed, giving more weight to methods with higher predictive accuracy.

-

Pathway and Network Analysis: Use bioinformatics tools like STRING or Cytoscape to analyze the top-ranked targets in the context of known biological pathways and protein-protein interaction networks.[24] This can help to identify potential signaling pathways that may be modulated by this compound. For instance, the structurally related butyrophenones are known to act as dopamine receptor antagonists, suggesting an interaction with neuronal signaling pathways.[25]

Table 1: Hypothetical Integrated Target Prediction Results

| Protein Target | Similarity Search | Pharmacophore Hit | ML Prediction | Reverse Docking Score (kcal/mol) | Consensus Score |

| Dopamine D2 Receptor | ✓ | ✓ | -8.5 | 3 | |

| MAPK1 | ✓ | ✓ | -7.9 | 3 | |

| NF-κB p65 | ✓ | -7.2 | 2 | ||

| Cytochrome P450 3A4 | ✓ | -9.1 | 2 | ||

| ... | ... | ... | ... | ... | ... |

Part 5: Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for predicting the biological targets of this compound. By systematically applying a suite of ligand-based and structure-based computational methods, it is possible to generate a prioritized list of putative protein targets. The hypothetical results suggest that this compound may interact with targets in neuronal signaling pathways (Dopamine D2 Receptor) and inflammatory pathways (MAPK1, NF-κB), which is plausible given the known activities of structurally related compounds.

The ultimate validation of these in silico predictions must come from experimental studies. The prioritized target list generated through this workflow provides a strong foundation for designing focused biochemical and cellular assays to confirm the predicted interactions and elucidate the true biological function of this compound.

Part 6: References

-

In Silico Target Prediction for Small Molecules. [Link]

-

A precise comparison of molecular target prediction methods. [Link]

-

Pharmacophore Modelling and Molecular Docking Simulation Tutorial. [Link]

-

A precise comparison of molecular target prediction methods. [Link]

-

The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. [Link]

-

Schrödinger Notes—Ligand-based Pharmacophore Modeling. [Link]

-

Pharmacophore modeling. [Link]

-

Ligand-based Target Prediction Tutorial. [Link]

-

Pharmacophore Guided Docking Using MOE | Molecular Docking Tutorial. [Link]

-

Protein target prediction of a bioactive ligand with Align-it and ePharmaLib. [Link]

-

Structure Prediction & Target Enablement. [Link]

-

A Curated List of Cheminformatics Software and Libraries. [Link]

-

In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. [Link]

-

TTD: Therapeutic Target Database. [Link]

-

Learn the Art of Pharmacophore Modeling in Drug Designing. [Link]

-

Ligand-based drug targets & activity prediction tools/online servers. [Link]

-

Structure-Based Drug Design. [Link]

-

How to find a drug target of a protein using bioinformatics tools and database? [Link]

-

Similarity Search Toolkit. [Link]

-

Introducing A Cheminformatics Similarity Structure Search Solution. [Link]

-

List of useful databases. [Link]

-

Structure-Based Drug Design Workflow. [Link]

-

Ligand-based target prediction. [Link]

-

MultiDock Screening Tool - Reverse docking demonstration. [Link]

-

Structural Similarity Search. [Link]

-

Ligand-Based Virtual Screening. [Link]

-

Target Identification Services. [Link]

-

Target-based Screening and Structure-based Design Approaches to Develop Modulators of Protein–Protein Interactions. [Link]

-

UniProt. [Link]

-

Leveraging structure-based and ligand-based techniques in drug discovery. [Link]

-

Explore all Targets - ChEMBL. [Link]

-

Tutorial redocking – ADFR. [Link]

-

ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. [Link]

-

Reverse docking: Significance and symbolism. [Link]

-

Docking-based inverse virtual screening: methods, applications, and challenges. [Link]

-

1-[1-(4-Methylphenyl)cyclohexyl]butan-1-one. [Link]

-

1-Cyclohexylbutan-1-one. [Link]

-

1-(4-Methylcyclohexyl)butan-1-one. [Link]

-

4-cyclohexyl-1-butanol, 4441-57-0. [Link]

-

Substance Information - ECHA. [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. optibrium.com [optibrium.com]

- 9. List of useful databases | Chemistry Library [library.ch.cam.ac.uk]

- 10. Explore all Targets - ChEMBL [ebi.ac.uk]

- 11. ChemMine Tools [chemminetools.ucr.edu]

- 12. fiveable.me [fiveable.me]

- 13. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. youtube.com [youtube.com]

- 19. Structure-Based Drug Design | Rowan [rowansci.com]

- 20. books.rsc.org [books.rsc.org]

- 21. wisdomlib.org [wisdomlib.org]

- 22. Docking-based inverse virtual screening: methods, applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Target Identification Services | MtoZ Biolabs [mtoz-biolabs.com]

- 25. medchemexpress.com [medchemexpress.com]

Preliminary Toxicological Screening of Aryl Ketones: A Technical Guide

This guide outlines a rigorous, self-validating framework for the toxicological screening of aryl ketones. It deviates from standard generic templates to address the specific physicochemical and photochemical liabilities inherent to this chemical class (e.g., UV absorption, triplet state formation, and carbonyl reduction).

Executive Summary & Strategic Rationale

Aryl ketones (Ar-C=O-R) are ubiquitous pharmacophores in drug discovery (e.g., NSAIDs, antidepressants) but carry distinct toxicological liabilities. Unlike aliphatic ketones, the conjugation of the carbonyl group with an aromatic ring creates a chromophore capable of absorbing UV-A/B radiation, leading to excited triplet states. Consequently, phototoxicity is the primary "killer" endpoint for this structural class. Furthermore, metabolic clearance is often dominated by stereoselective reduction via cytosolic aldo-keto reductases (AKRs) rather than CYP450 oxidation, altering the standard clearance-toxicity relationship.

This guide prioritizes photochemical stability and reductive metabolism alongside standard cytotoxicity, ensuring high-risk candidates are attritioned before expensive in vivo studies.

In Silico Profiling & Structural Alerts

Before wet-lab screening, candidates must undergo computational filtration to predict light absorption and reactive metabolite formation.

-

UV-Vis Spectrum Prediction: Calculate

and molar extinction coefficient (-

Rule of Thumb: If

in the 290–700 nm range, the compound is a high-risk phototoxin.

-

-

Metabolic Alert Screening:

-

Quinone Methide Formation: Screen for ortho-methyl or para-hydroxy substituents on the aryl ring, which can be bioactivated to electrophilic quinone methides.

-

Michael Acceptors: If the ketone is

-unsaturated (e.g., chalcones), flag for potential covalent binding to cysteine residues.

-

Physicochemical Characterization (The Pre-Screen)

Assay validity depends entirely on compound solubility. Aryl ketones are often lipophilic and prone to precipitation in aqueous media, leading to false negatives in toxicity assays.

Protocol:

-

Thermodynamic Solubility: Measure in PBS (pH 7.4) and Cell Culture Media (DMEM + 10% FBS).

-

Stability Check: Incubate at 37°C for 24h. Analyze by HPLC-UV/MS.

-

Acceptance Criterion: >90% parent remaining. If degradation occurs, identify if it is hydrolytic or oxidative.

-

Core Module: In Vitro Phototoxicity (OECD 432 Adapted)

This is the most critical assay for aryl ketones. The mechanism involves the generation of Reactive Oxygen Species (ROS) via Type I (radical) or Type II (singlet oxygen) mechanisms upon UV exposure.

Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

Objective: Determine the Photo-Irritation Factor (PIF).

-

Cell Line: BALB/c 3T3 mouse fibroblasts (clone 31).

-

Seeding: 1x10^4 cells/well in two 96-well plates. Incubate 24h.

-

Treatment:

-

Treat both plates with 8 serial dilutions of the aryl ketone.

-

Vehicle Control: DMSO (final concentration

1%). -

Positive Control: Chlorpromazine (known phototoxin).[1]

-

-

Irradiation:

-

Plate A (+UV): Expose to 5 J/cm² UVA (320–400 nm). Crucial: Use a solar simulator filter to cut off UVB/UVC.

-

Plate B (-UV): Keep in dark at room temperature for the same duration.

-

-

Post-Incubation: Wash and incubate both plates overnight.

-

Viability Readout: Add Neutral Red dye.[2][3] Incubate 3h. Lyse cells and read OD540.

Data Analysis & Decision Logic

Calculate

| PIF Value | Classification | Action |

| < 2 | Non-Phototoxic | Proceed to Metabolic Screen |

| 2 – 5 | Probable Phototoxin | Flag. Assess tissue distribution (skin exposure?)[1][3] |

| > 5 | Phototoxic | Stop. Structural modification required (e.g., remove conjugation). |

Metabolic Stability & Reactive Metabolite Trapping

Aryl ketones undergo extensive reduction to secondary alcohols. Toxicity may arise from the parent ketone (accumulation) or a reactive intermediate.

Workflow A: Metabolic Stability (Microsomes vs. Cytosol)

Standard microsomal assays (HLM) often miss aryl ketone clearance because AKRs are cytosolic.

-

Protocol: Incubate compound (1 µM) with:

-

Human Liver Microsomes (HLM) + NADPH (CYP activity).

-

Human Liver Cytosol + NADPH (AKR activity).

-

-

Readout: LC-MS/MS monitoring of parent depletion.

-

Insight: If Cytosol

HLM

Workflow B: Glutathione (GSH) Trapping

Detects bioactivation to soft electrophiles (e.g., epoxides, quinones).

-

System: HLM + NADPH + GSH (5 mM) + Test Compound (10 µM).

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion of m/z 308 (GSH fragment) using LC-MS/MS.

-

Interpretation: Presence of GSH adducts indicates the formation of reactive metabolites.

Genotoxicity Screening

While simple aryl ketones are rarely mutagenic, specific substituents (nitro, amino) can trigger genotoxicity.

-

Ames Test (OECD 471): Salmonella typhimurium strains (TA98, TA100).

-

Note: Must be performed +/- S9 fraction to detect metabolic activation.

-

-

In Vitro Micronucleus Assay (OECD 487): TK6 or CHO cells. Measures chromosomal damage (clastogenicity/aneugenicity).

Visualization of Screening Logic